(2,4-Dimethyl-phenyl)-p-tolyl-methanone
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Overview
Description
(2,4-Dimethyl-phenyl)-p-tolyl-methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methyl groups attached to the phenyl ring and a p-tolyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-phenyl)-p-tolyl-methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with p-tolylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-Dimethylbenzoyl chloride+p-TolylmethaneAlCl3this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-phenyl)-p-tolyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2,4-Dimethyl-phenyl)-p-tolyl-methanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-phenyl)-p-tolyl-methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenylacetic acid
- 2,4-Dimethylbenzaldehyde
- 2,4-Dimethylphenol
Uniqueness
(2,4-Dimethyl-phenyl)-p-tolyl-methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the p-tolyl group. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBQSGRXIHQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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